5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the reaction of 2-chloro-6-methoxyquinoline with appropriate reagents.
Formation of the Pyrazole Moiety: The pyrazole ring is formed by reacting 4-chlorophenylhydrazine with a suitable diketone.
Coupling Reaction: The quinoline and pyrazole moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown potential in interacting with DNA and proteins, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can bind to specific proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxyquinoline: Shares the quinoline moiety but lacks the pyrazole ring.
4-chlorophenylhydrazine: Contains the phenyl and chloro groups but lacks the quinoline and pyrazole rings.
Pyrazoloquinoline derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its combined quinoline and pyrazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21Cl2N3O4 |
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Molecular Weight |
486.3 g/mol |
IUPAC Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H21Cl2N3O4/c1-33-17-9-10-19-15(11-17)12-18(24(26)27-19)21-13-20(14-5-7-16(25)8-6-14)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32) |
InChI Key |
LEVUPIPVWBNAMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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